molecular formula C8H8ClNO2 B1297078 Methyl 2-amino-6-chlorobenzoate CAS No. 41632-04-6

Methyl 2-amino-6-chlorobenzoate

Cat. No. B1297078
CAS RN: 41632-04-6
M. Wt: 185.61 g/mol
InChI Key: BXRYSXCIRIKKJV-UHFFFAOYSA-N
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Description

“Methyl 2-amino-6-chlorobenzoate” is a chemical compound with the CAS Number: 41632-04-6 . It has a molecular weight of 185.61 and its linear formula is C8H8ClNO2 . It is typically stored in a dark place, under an inert atmosphere, at room temperature . The compound is usually in liquid form .


Molecular Structure Analysis

The molecular structure of “Methyl 2-amino-6-chlorobenzoate” is represented by the linear formula C8H8ClNO2 . More detailed structural analysis would require specific experimental data or computational modeling, which is not available in the search results.


Physical And Chemical Properties Analysis

“Methyl 2-amino-6-chlorobenzoate” is a liquid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Solubility and Thermodynamic Studies

Methyl 2-amino-6-chlorobenzoate has been studied for its solubility in various organic solvents. This research is crucial for optimizing the purification processes of related compounds. For instance, a study on 2-amino-4-chlorobenzoic acid, a compound with structural similarities, investigated its solubility in different solvents over a range of temperatures. This research aids in understanding the solubility behavior and thermodynamic properties of similar compounds, including Methyl 2-amino-6-chlorobenzoate (Xinbao Li et al., 2017).

Synthesis and Antibacterial Activities

The compound has been utilized in the synthesis of various heterocyclic structures, which are fundamental in pharmaceuticals, agrochemicals, and veterinary products. Research into newly synthesized compounds from Methyl 2-amino-4-Chlorobenzoate has shown significant anti-inflammatory activity. Such research is pivotal in developing new pharmaceutical compounds (Osarumwense Peter Osarodion, 2020).

Optimization of Synthesis Processes

Methyl 2-amino-6-chlorobenzoate is also a key intermediate in the synthesis of other complex compounds. For instance, its role in the synthesis of Laquinimod, a drug candidate, has been researched. This research is crucial in improving synthesis efficiency and reducing production costs (Luan Jian-jun, 2013).

Safety And Hazards

“Methyl 2-amino-6-chlorobenzoate” is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and washing thoroughly after handling .

properties

IUPAC Name

methyl 2-amino-6-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXRYSXCIRIKKJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10343879
Record name Methyl 2-amino-6-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-6-chlorobenzoate

CAS RN

41632-04-6
Record name Methyl 2-amino-6-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-amino-6-chlorobenzoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Using the procedure described above in Example 1, 6-chloroanthranilic acid (5.00 g; 29.2 mmol) and iodomethane (2.75 ml; 44 mmol; 1.5 equiv.) were reacted in the presence of powdered potassium hydroxide (4.08 g; 72.7 mmol; 2.5 eguiv.) to give 4.22 g (78%) of methyl 6-chloroanthranilate as an oil. 1H nmr (300 MHz, CDCl3): 7.077 (1H, t, J=8.06 Hz); 6.744 (1H, d, J=6.7 Hz); 6.575 (1H, d, J=8.25 Hz); 4.871 (1H, br s); 3.929 (3H, s). IR (neat film, cm1): 3480 (m); 3380 (m); 2950 (w); 1705 (s); 1610 (s).
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Synthesis routes and methods II

Procedure details

2Amino-6-chlorobenzoic acid is reacted with trimethylsilyldiazomethane to yield methyl 2-amino-6-chlorobenzoate (Chem. Pharm. Bull. Vol. 29, 1475 (1981)).
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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

4.5 gm (0.212 mol) of methyl 6-chloro-2-nitro-benzoate were hydrogenated with Raney nickel in 1.8 liters of methanol until the calculated amount of hydrogen was absorbed. The filtered reaction mixture was evaporated in vacuo, and the residue was distilled in vacuo.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
Y Huang, Y Feng, W Gao, C Zhang… - Journal of Heterocyclic …, 2016 - Wiley Online Library
Laquinimod, 5‐chloro‐1,2‐dihydro‐N‐ethyl‐4‐hydroxy‐1‐methyl‐2‐oxo‐N‐ phenyl‐3‐quinoline carboxamide, is an oral drug in clinical trials for the treatment of multiple sclerosis. An …
Number of citations: 3 onlinelibrary.wiley.com
ED Morgan, BD Jackson, DG Ollett… - Journal of chemical …, 1990 - Springer
The major component of the trail pheromone ofT. impurum is methyl 2-hydroxy-6-methylbenzoate (methyl 6-methyl salicylate). The poison reservoir of each worker contains about 1.0 ng …
Number of citations: 28 link.springer.com
K Kondo, H Ogawa, H Yamashita, H Miyamoto… - Bioorganic & medicinal …, 1999 - Elsevier
We previously reported a series of benzazepine derivatives as orally active nonpeptide arginine vasopressin (AVP) V 2 receptor antagonists. After the lead structure OPC-31260 was …
Number of citations: 142 www.sciencedirect.com
A Asagarasu, T Matsui, H Hayashi… - Journal of medicinal …, 2010 - ACS Publications
We have prepared a series of quinazolinone derivatives linked with piperazinylquinoline for the treatment of irritable bowel syndrome (IBS). Using pharmacophore analysis, we …
Number of citations: 32 pubs.acs.org
I Perković, T Poljak, K Savijoki, P Varmanen… - Molecules, 2023 - mdpi.com
Inhibiting quorum sensing (QS), a central communication system, is a promising strategy to combat bacterial pathogens without antibiotics. Here, we designed novel hybrid compounds …
Number of citations: 10 www.mdpi.com

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